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For Researchers, Scientists, and Drug
Development Professionals

(3-Methoxycarbonylphenyl)boronic acid, a versatile bifunctional molecule, serves as a crucial
building block in modern organic synthesis and medicinal chemistry. Its dual reactivity,
stemming from the presence of both a boronic acid and a methyl ester group, allows for
sequential and site-selective modifications, making it an invaluable tool in the construction of
complex molecular architectures. This guide provides a comprehensive overview of its
properties, applications, and relevant experimental protocols.

Core Properties and Specifications

The fundamental physicochemical properties of (3-Methoxycarbonylphenyl)boronic acid are
summarized below, providing essential data for its handling, storage, and application in various

chemical transformations.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b591622?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value

CAS Number 99769-19-4

Molecular Formula CsH9BOa4

Molecular Weight 179.97 g/mol

Melting Point 205-208 °C

Appearance White to off-white solid/powder

Methyl 3-boronobenzoate, 3-

Synonyms
ynony (Methoxycarbonyl)benzeneboronic acid[1]
N Soluble in methanol, DMSO, and other polar
Solubility ]
organic solvents.
Storage Store in a cool, dry place away from moisture.

Applications in Synthetic and Medicinal Chemistry

(3-Methoxycarbonylphenyl)boronic acid is a key reagent in a variety of palladium-catalyzed
cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a
cornerstone of modern drug discovery and development, enabling the formation of carbon-
carbon bonds to construct biaryl and substituted aromatic systems, which are common motifs
in biologically active molecules.

Key applications include:
e Suzuki-Miyaura Cross-Coupling: For the synthesis of biaryl compounds.

« [terative Cross-Coupling: Enabling the systematic construction of complex polyphenyl
structures.

¢ Synthesis of Symmetrical Biaryls: Through copper-catalyzed homocoupling.

o Trifluoromethylation and Cyanation Reactions: Introducing key functional groups into
aromatic rings.
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The presence of the methyl ester group provides a handle for further functionalization, such as
hydrolysis to the corresponding carboxylic acid or amidation to introduce diverse substituents.
This orthogonality is highly valuable in the synthesis of compound libraries for drug screening.

Biological Relevance and Signaling Pathways

Phenylboronic acids have garnered significant attention for their biological activities, including
their role as enzyme inhibitors and their potential in targeted drug delivery.[2] Phenylboronic
acid has been shown to inhibit the migration of prostate cancer cells by targeting the Rho
family of GTP-binding proteins and their downstream effectors.[3] This pathway is crucial for
cell motility and is often dysregulated in metastatic cancers.

/ Nodes PBA [label="(3-Methoxycarbonylphenyl)boronic acid\n(or its derivatives)",
fillcolor="#FBBCO05", fontcolor="#202124"]; RhoA [label="RhoA", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Racl [label="Racl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cdc42
[label="Cdc42", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROCK [label="ROCK",
fillcolor="#34A853", fontcolor="#FFFFFF"]; MLC [label="Myosin Light Chain (MLC)",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; pMLC [label="Phosphorylated MLC",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; Actomyosin [label="Actomyosin Contractility",
fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Cell Migration",
fillcolor="#F1F3F4", fontcolor="#202124"],

// Edges PBA -> RhoA [label=" inhibits", color="#EA4335"]; PBA -> Racl [label=" inhibits",
color="#EA4335"]; PBA -> Cdc42 [label=" inhibits", color="#EA4335"]; RhoA -> ROCK
[color="#4285F4"]; ROCK -> MLC [label=" phosphorylates”, color="#34A853"]; MLC -> pMLC
[style=dashed, arrowhead=none]; pMLC -> Actomyosin [label=" promotes", color="#EA4335"];
Actomyosin -> Migration [color="#5F6368"]; } .dot Caption: Inhibition of the Rho GTPase
signaling pathway by phenylboronic acid derivatives.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of (3-
Methoxycarbonylphenyl)boronic acid with an aryl halide.

Materials:
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(3-Methoxycarbonylphenyl)boronic acid

Aryl halide (e.qg., aryl bromide or iodide)

Palladium catalyst (e.g., Pd(PPhs)a, PdCl2(dppf))

Base (e.g., K2COs3, Cs2C0O3, Na2CO3)

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

Inert gas (Nitrogen or Argon)

Standard glassware for organic synthesis

Procedure:

To a Schlenk flask, add (3-Methoxycarbonylphenyl)boronic acid (1.2 equivalents), the aryl
halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

Add the palladium catalyst (1-5 mol%).
Evacuate and backfill the flask with an inert gas (repeat 3 times).
Add the degassed solvent system via syringe.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the
required time (monitored by TLC or LC-MS).

Upon completion, cool the reaction to room temperature.

Dilute the mixture with an organic solvent (e.qg., ethyl acetate) and wash with water and
brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel to afford the desired biaryl
compound.
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// Nodes start [label="Start", shape=ellipse, fillcolor="#FBBCO05", fontcolor="#202124"];
reactants [label="Combine Reactants:\n(3-Methoxycarbonylphenyl)boronic acid,\nAryl Halide,
Base, Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inert [label="Establish Inert
Atmosphere\n(Nz or Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Add
Degassed Solvent”, fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="Heat and Stir",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor Reaction
Progress\n(TLC/LC-MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; workup
[label="Aqueous Workup", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify
[label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"];
product [label="Isolated Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

/l Edges start -> reactants; reactants -> inert; inert -> solvent; solvent -> heat; heat -> monitor;
monitor -> heat [label=" Incomplete"]; monitor -> workup [label=" Complete"]; workup -> purify;
purify -> product; } .dot Caption: General workflow for a Suzuki-Miyaura cross-coupling
reaction.

Conclusion

(3-Methoxycarbonylphenyl)boronic acid is a highly valuable and versatile reagent in
contemporary chemical and pharmaceutical research. Its utility in constructing complex
molecular scaffolds, coupled with the emerging biological significance of the phenylboronic acid
motif, positions it as a key compound for future innovations in drug discovery and materials
science. This guide provides the foundational knowledge for its effective application in the
laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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